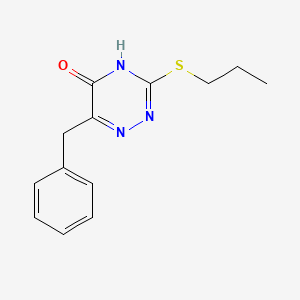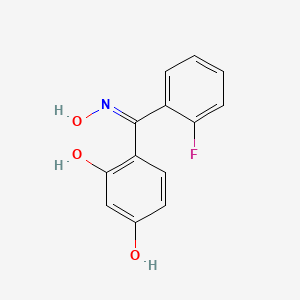![molecular formula C21H21N7O2 B3732241 4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732241.png)
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
描述
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C21H21N7O2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.17567294 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins, specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. They do this by recognizing and binding to acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks.
Mode of Action
This compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are a class of drugs that can bind to two different sites on a target protein simultaneously. This simultaneous binding can enhance the potency of the drug and improve its selectivity for the target protein. The compound’s interaction with BRD4 leads to the downregulation of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the c-Myc pathway . c-Myc is a transcription factor that controls the expression of many genes involved in cell growth and proliferation. By downregulating c-Myc, the compound can inhibit the growth of cancer cells .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , and it exhibits an excellent pharmacokinetic profile . This means that it is well-absorbed, distributed, metabolized, and excreted by the body, which can enhance its bioavailability and therapeutic efficacy.
Result of Action
The compound’s action results in the downregulation of c-Myc and the inhibition of tumor growth . In vitro and in vivo studies have shown that the compound has high potency in effecting c-Myc downregulation and tumor growth inhibition .
生化分析
Biochemical Properties
4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial in cell signaling pathways related to cancer progression . The interactions between this compound and these kinases involve binding to the active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela . It influences cell function by inhibiting cell growth, inducing apoptosis, and affecting cell cycle progression. Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. Additionally, this compound may induce changes in gene expression, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant antiproliferative effects without causing toxicity . At higher dosages, toxic or adverse effects may be observed, indicating a threshold for safe and effective use. These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its bioavailability and therapeutic potential. Understanding these transport mechanisms is essential for optimizing its delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
3-methyl-4-(4-propan-2-yloxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-12(2)30-15-6-4-14(5-7-15)16-10-19(29)23-21-20(16)13(3)25-28(21)18-9-8-17-24-22-11-27(17)26-18/h4-9,11-12,16H,10H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRXOUQFBCWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732159.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732162.png)

![3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3732175.png)
![3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3732177.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732193.png)

![2-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-1-naphthol](/img/structure/B3732216.png)
![4-(4-isopropylphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732225.png)
![4-(2-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732227.png)
![4-(4-hydroxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732230.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732232.png)
![5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732237.png)